Limocitrin 3-O-beta-D-glucopyranoside

Description

Limocitrin 3-O-beta-D-glucopyranoside is a glycosylated limonoid derivative found in Citrus species, characterized by the attachment of a beta-D-glucopyranosyl moiety to the limocitrin aglycone at the 3-hydroxyl position . Its molecular formula is C₂₃H₂₄O₁₃ (molecular weight: 508.4 g/mol), with a CAS registry number of 38836-51-0 . While its specific biological roles are less documented compared to other flavonoid glycosides, it is identified in phytochemical screenings of citrus-derived products and specialized compound libraries .

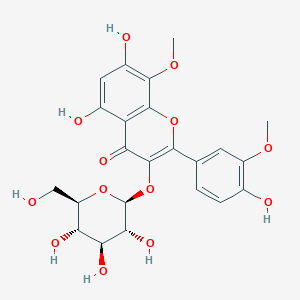

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O13/c1-32-12-5-8(3-4-9(12)25)19-22(36-23-18(31)17(30)15(28)13(7-24)34-23)16(29)14-10(26)6-11(27)20(33-2)21(14)35-19/h3-6,13,15,17-18,23-28,30-31H,7H2,1-2H3/t13-,15-,17+,18-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGXHUKLGCOGII-FTVHLUNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601113123 | |

| Record name | 3-(β-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601113123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38836-51-0 | |

| Record name | 3-(β-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38836-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(β-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601113123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Limocitrin 3-O-beta-D-glucopyranoside can be synthesized through chemical synthesis or extracted from natural sources. The synthetic route typically involves the glycosylation of limocitrin with beta-D-glucopyranose under controlled conditions. Common solvents used in the synthesis include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Industrial Production Methods

Industrial production of this compound often involves the extraction from plant materials, followed by purification processes such as solvent extraction, crystallization, and chromatography. The choice of plant source and extraction method can significantly impact the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Limocitrin 3-O-beta-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically facilitated by specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Pharmacological Applications

- Antioxidant Activity

- Hypotensive Effects

- Anti-inflammatory Properties

Table 1: Summary of Biological Effects of this compound

Nutraceutical Applications

This compound is being explored as a potential nutraceutical ingredient due to its health benefits:

- Dietary Supplements : Given its antioxidant and anti-inflammatory properties, it could be included in dietary supplements aimed at promoting cardiovascular health.

- Functional Foods : Its incorporation into functional foods may enhance their health benefits, particularly in products targeting metabolic syndrome or hypertension.

Future Research Directions

Further research is warranted to fully elucidate the mechanisms through which this compound exerts its biological effects. Potential areas of exploration include:

- Long-term clinical trials to assess the efficacy and safety of this compound in human populations.

- Investigating synergistic effects with other flavonoids or bioactive compounds found in citrus fruits.

- Exploring its role in chronic disease prevention beyond cardiovascular health.

Mechanism of Action

The mechanism of action of limocitrin 3-O-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to oxidative stress and inflammation. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Source Comparison

The table below compares Limocitrin 3-O-beta-D-glucopyranoside with structurally analogous glycosides, focusing on their chemical classes, sources, and molecular features:

| Compound Name | Structure Type | Source | Molecular Formula | Key Structural Features |

|---|---|---|---|---|

| This compound | Limonoid glycoside | Citrus spp. | C₂₃H₂₄O₁₃ | Glucosylation at C3 of limocitrin |

| Myricetin 3-O-beta-D-glucopyranoside | Flavonol glycoside | Camellia sinensis (tea) | C₂₁H₂₀O₁₃ | Glucosylation at C3 of myricetin |

| (2S)-Eriodictyol 7-O-(6′′-O-galloyl)-beta-D-glucopyranoside | Flavanonol glycoside with galloyl group | Phyllanthus emblica | C₂₈H₂₆O₁₆ | Galloyl ester at C6′′ of glucosyl moiety |

| Rhaponticin (3',5-dihydroxy-4'-methoxystilbene 3-O-beta-D-glucopyranoside) | Stilbene glycoside | Rhubarb rhizomes | C₂₁H₂₄O₉ | Glucosylation at C3 of stilbene backbone |

| Isoquercitrin (Quercetin 3-O-beta-D-glucopyranoside) | Flavonol glycoside | Various plants, e.g., Hibiscus spp. | C₂₁H₂₀O₁₂ | Glucosylation at C3 of quercetin |

Antiviral Activity

- (2S)-Eriodictyol 7-O-(6′′-O-galloyl)-beta-D-glucopyranoside demonstrates enhanced inhibitory activity (-19.47 kcal/mol) against SARS-CoV-2 Mpro due to its galloyl group, which stabilizes interactions with catalytic dyad residues (Cys145, His41) .

Metabolic and Pharmacokinetic Profiles

- Cyanidin 3-O-beta-D-glucopyranoside (an anthocyanin glycoside) undergoes rapid absorption in rats, with metabolites (methylated and glucuronidated forms) detected in plasma within 15–120 minutes post-administration . This highlights the role of glucosylation in enhancing bioavailability.

- Rhaponticin shows hypoglycemic effects in diabetic animal models, reducing blood glucose levels at 125 mg/kg doses via mechanisms linked to glucosidase inhibition .

Chemopreventive and Anti-inflammatory Properties

- Myricetin 3-O-beta-D-glucopyranoside is reported to possess chemopreventive and antiangiogenic properties, likely due to its free hydroxyl groups and glucosylation pattern .

- Isoquercitrin (quercetin 3-O-glucoside) is widely studied for antioxidant and anti-inflammatory effects, with superior bioavailability compared to quercetin aglycone .

Functional Group Influence on Bioactivity

- Galloylation: The addition of a galloyl group to (2S)-Eriodictyol 7-O-glucopyranoside enhances binding affinity to viral proteases by forming hydrogen bonds with Thr190 and Glu166 residues .

- Glycosylation Site : Glucosylation at C3 (e.g., in isoquercitrin and myricetin 3-O-glucoside) improves solubility and metabolic stability compared to aglycones .

Biological Activity

Limocitrin 3-O-beta-D-glucopyranoside, a flavonoid glycoside with the molecular formula and a molecular weight of 508.43 g/mol, has garnered attention for its potential biological activities. This compound is primarily derived from citrus fruits and is known for its antioxidant properties, as well as its role in various physiological processes.

Chemical Structure and Properties

- Molecular Formula :

- CAS Number : 38836-51-0

- Molecular Weight : 508.43 g/mol

This compound is characterized by a flavonoid backbone, which contributes to its biological activity, particularly in antioxidant mechanisms.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH IC50 (mg/mL) | ABTS IC50 (mg/mL) |

|---|---|---|

| This compound | 4.8 | 3.2 |

| Quercetin-3-O-rhamnoside | 5.0 | 3.5 |

| Kaempferol-3-O-glucoside | 4.5 | 2.9 |

The values indicate that Limocitrin has comparable efficacy to other flavonoids in scavenging free radicals, thus supporting its potential use in health supplements aimed at reducing oxidative damage .

The biological activities of Limocitrin are attributed to several mechanisms:

- Antioxidant Mechanism : Limocitrin reduces oxidative stress by neutralizing reactive oxygen species (ROS), which can lead to cellular damage and inflammation.

- Anti-inflammatory Effects : Studies have suggested that flavonoids like Limocitrin can modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α .

Case Studies and Research Findings

A notable study explored the effects of citrus-derived flavonoids, including Limocitrin, on gut health. The research highlighted its role in enhancing gut barrier integrity and reducing inflammation in models of gastrointestinal distress .

Table 2: Effects on Gut Health

| Parameter | Control Group | Limocitrin Group |

|---|---|---|

| TEER (Ωcm²) | 850 | 950 |

| IL-6 Expression (pg/mL) | 120 | 70 |

| TNF-α Expression (pg/mL) | 150 | 80 |

The results indicated that treatment with Limocitrin significantly improved trans-epithelial electrical resistance (TEER), suggesting enhanced gut barrier function, while also reducing the expression of inflammatory cytokines .

Potential Applications

Given its biological activities, this compound holds promise for various applications:

- Nutraceuticals : As an antioxidant supplement to combat oxidative stress.

- Pharmaceuticals : Potential development of anti-inflammatory drugs targeting gut health.

- Cosmetics : Due to its antioxidant properties, it may be used in formulations aimed at skin protection against oxidative damage.

Q & A

Basic Research Questions

Q. How can the structural identity of limocitrin 3-O-β-D-glucopyranoside be confirmed experimentally?

- Methodological Answer : Structural elucidation involves a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For glycosidic linkage determination, 1D/2D NMR (e.g., H, C, HSQC, HMBC) is critical to identify the β-D-glucopyranosyl moiety and its attachment site on the limocitrin aglycone. Comparative analysis with reference compounds (e.g., kaempferol glucosides ) or databases like PubChem can validate stereochemistry . Purity assessment via HPLC or LC-MS (≥95%) is recommended before structural studies .

Q. What are the best practices for isolating limocitrin 3-O-β-D-glucopyranoside from natural sources?

- Methodological Answer : Extraction typically employs polar solvents (e.g., methanol/water) followed by liquid-liquid partitioning. Column chromatography (silica gel, Sephadex LH-20) and preparative HPLC are standard for purification. For plant-derived samples, metabolomic profiling using UPLC-QTOF-MS can help track the compound during isolation . Validate purity using TLC and spectroscopic methods, referencing protocols for flavonoid glycosides .

Q. How can researchers assess the stability of limocitrin 3-O-β-D-glucopyranoside under experimental conditions?

- Methodological Answer : Stability studies should include pH variation (1–13), thermal stress (40–100°C), and oxidative conditions (HO). Monitor degradation via HPLC-DAD at λ~280 nm (characteristic of flavonoid absorption). For long-term storage, lyophilization and storage at −80°C in amber vials are advised to prevent glycosidic bond hydrolysis .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data for limocitrin 3-O-β-D-glucopyranoside across studies?

- Methodological Answer : Discrepancies may arise from differences in cell lines, assay protocols, or compound purity. Standardize bioactivity assays using validated cell models (e.g., A549 for anticancer studies ) and include positive controls (e.g., doxorubicin). Replicate experiments with independent compound batches and apply statistical tools (e.g., ANOVA with post-hoc tests) to confirm reproducibility .

Q. How can the glycosidic linkage of limocitrin 3-O-β-D-glucopyranoside influence its pharmacokinetic properties?

- Methodological Answer : The β-D-glucopyranosyl group enhances hydrophilicity, potentially reducing intestinal absorption. Use Caco-2 cell monolayers to assess permeability. Compare with analogs (e.g., methyl glucopyranosides ) to isolate the impact of glycosylation. Pharmacokinetic modeling (e.g., PBPK) can predict bioavailability, validated by in vivo studies in rodent models .

Q. What computational methods are suitable for predicting the interaction of limocitrin 3-O-β-D-glucopyranoside with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) against known flavonoid targets (e.g., EGFR, PI3K) can identify binding modes. Validate predictions with surface plasmon resonance (SPR) or microscale thermophoresis (MST) for binding affinity measurements. QSAR models trained on flavonoid glycosides may predict activity against novel targets.

Q. How can researchers optimize the synthesis of limocitrin 3-O-β-D-glucopyranoside derivatives for structure-activity studies?

- Methodological Answer : Chemoenzymatic synthesis using glycosyltransferases (e.g., UGT78D1) allows regioselective glycosylation. For chemical synthesis, protect free hydroxyl groups on limocitrin before coupling with activated glucopyranosyl donors (e.g., trichloroacetimidates). Purify intermediates via flash chromatography and characterize intermediates at each step .

Data Presentation & Reproducibility

Q. What guidelines should be followed when reporting NMR data for limocitrin 3-O-β-D-glucopyranoside?

- Methodological Answer : Report H and C chemical shifts (δ in ppm) relative to TMS or solvent peaks. Include coupling constants ( in Hz) for anomeric protons (typically ~7–8 Hz for β-linkages ). Provide full 2D NMR datasets (HSQC, HMBC) in supplementary materials, adhering to journal standards .

Q. How can researchers ensure reproducibility in bioassay protocols for this compound?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed protocols on platforms like Protocols.io , including exact cell passage numbers, serum lots, and compound solubilization methods (e.g., DMSO concentration ≤0.1%). Use standardized viability assays (MTT, resazurin) with plate controls .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | CHO | HR-MS | |

| Anomeric Proton (H NMR) | δ 5.20–5.30 (d, Hz) | 600 MHz, DMSO-d | |

| Anticancer Activity (IC) | 12.5 μM (A549 cells) | MTT assay |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.